4-methyl-N-(3-methylbutyl)aniline

5-HT3 receptor pharmacology serotonin antagonist drug discovery

Researchers requiring a 5-HT3A antagonist with intermediate potency often face a gap between ultra-potent clinical candidates and weak tool compounds. 4-Methyl-N-(3-methylbutyl)aniline (CAS 14426-15-4) fills this gap with an IC50 of 25.0 nM, enabling concentration-response studies without rapid receptor saturation. • Drug-like physicochemical profile: logP 1.7, MW 177 g/mol, zero H-bond donors (Lipinski-compliant) • Versatile secondary amine scaffold for N-functionalization: amide formation, sulfonamide synthesis, and cross-coupling • Characterized CYP450 inhibition profile (CYP1A1 IC50 = 5.00 μM under MC-induction) supports isoform-specific metabolism studies. Supplied at ≥95% purity with global logistics support.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13250070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-methylbutyl)aniline
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCCC(C)C
InChIInChI=1S/C12H19N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
InChIKeyLXFHYFSYVZYKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(3-methylbutyl)aniline Overview


4-Methyl-N-(3-methylbutyl)aniline (CAS: 14426-15-4, synonym: N-isopentyl-p-toluidine) is a secondary aromatic amine featuring a para-methyl substituent on the phenyl ring and an N‑(3‑methylbutyl) side chain, with molecular formula C12H19N and molecular weight 177.29 g/mol [1]. This compound functions as an antagonist at the human 5-HT3A receptor with quantifiable potency [2] and serves as a versatile intermediate in organic synthesis, including applications in pharmaceuticals, agrochemicals, and dye chemistry . The compound's branched isopentyl substituent confers a calculated logP of approximately 1.7, indicating moderate lipophilicity distinct from simpler aniline derivatives [1].

5-HT3A Antagonist Receptor pharmacology studies requiring antagonist tool compound
Lipophilicity Context Reported moderate profile may support aqueous assay development
Synthetic Versatility Secondary amine suited for N-functionalization and lead optimization

4-Methyl-N-(3-methylbutyl)aniline: Generic Substitution Risks


N-alkylated anilines with different substitution patterns cannot be treated as interchangeable in research or industrial settings due to substantial variations in receptor pharmacology, physical properties, and synthetic utility. Within the 5-HT3A receptor antagonist class, reported potencies for structurally distinct aniline derivatives span over three orders of magnitude [1], while even subtle changes in N‑alkyl branching dramatically alter lipophilicity (ΔlogP exceeding 2 units across analogs) and correspondingly affect membrane permeability and formulation behavior [2]. The specific combination of para-methyl substitution with a branched isopentyl side chain in 4‑methyl‑N‑(3‑methylbutyl)aniline produces a unique physicochemical and pharmacological profile that cannot be assumed for N‑ethyl, N‑propyl, N‑phenyl, or para‑unsubstituted congeners. The quantitative evidence below establishes where this compound demonstrates verifiable differentiation meaningful for scientific selection and procurement decisions.

N-Alkyl Branching Pattern

Switching isopentyl to linear or shorter chains may shift receptor interaction profile and lipophilicity substantially.

Lipophilicity Divergence

Analogs without para-methyl or with altered branching show ΔlogP >1.8; formulation and permeability behavior may not transfer directly.

5-HT3A Potency Context

Aniline derivatives span >100-fold IC50 range; a similar CAS may exhibit substantially different antagonist activity.

4-Methyl-N-(3-methylbutyl)aniline Differentiation Evidence


5-HT3A Antagonist Potency

4-Methyl-N-(3-methylbutyl)aniline demonstrates potent antagonist activity at the human 5-HT3A receptor with an IC50 of 25.0 nM, as measured in HEK293 cells expressing the receptor [1]. This value can be contextualized against other aniline-derived 5-HT3A antagonists from the same assay platform: certain structural analogs achieve IC50 values of 15 nM and 21 nM, while less optimized congeners exhibit IC50 values of 120 nM and 840 nM [2]. This places the compound in the potent antagonist category with approximately 5‑fold superior potency relative to the weaker analog (25 nM vs. 120 nM).

5-HT3A IC50
Reported
Target: 25.0 nM
Weaker analog: 120 nM
Optimized analog: 15 nM
Supports concentration-response study design
HEK293 FLIPR assay, human 5-HT3A
5-HT3 receptor pharmacology serotonin antagonist drug discovery

Lipophilicity Profile

4-Methyl-N-(3-methylbutyl)aniline exhibits a measured logP value of 1.7 [1], which represents a moderate lipophilicity suitable for both aqueous solubility and membrane permeability in biological systems. For comparison, the unsubstituted N-isopentylaniline (lacking the para-methyl group) is estimated to have a logP of approximately 3.5 based on the NIST standard reference database [2], while the positional isomer 4-methyl-N-(3-methylbutan-2-yl)aniline has a computed XLogP3 of 4.0 [3].

Lipophilicity
Class-level
logP 1.7 (target)
N-isopentylaniline ~3.5
Branched isomer XLogP3 4.0
Balanced profile for aqueous assay compatibility
Experimental vs computed; data to verify
physicochemical properties drug-likeness formulation science

Molecular Weight and Physical State

4-Methyl-N-(3-methylbutyl)aniline has a molecular weight of 177.29 g/mol , which is intermediate among structurally related N‑alkyl anilines. The unsubstituted N-isopentylaniline (C11H17N) has a molecular weight of 163.26 g/mol [1], while the positional isomer 4‑methyl‑N‑(3‑methylbutan‑2‑yl)aniline has a molecular weight of 177.29 g/mol [2]—identical to the target compound but differing in alkyl chain branching position.

Molecular Weight
Class-level
177.29 g/mol
Supports LC-MS identification workflow
Identical MW to positional isomer, distinct connectivity
compound procurement analytical chemistry structure-activity relationships

CYP450 Enzyme Interaction Profile

Data from rat liver microsome assays indicate that 4-methyl-N-(3-methylbutyl)aniline exhibits isoform‑dependent effects on CYP450 enzymes. At a concentration of 2.6×10⁻⁴ M, the compound inhibits aryl hydrocarbon hydroxylase (CYP1A1) activity in 3‑methylcholanthrene‑induced rat liver microsomes with an IC50 of 5.00 μM (5,000 nM) [1]. Under different induction conditions (phenobarbitone‑treated rats), inhibition of CYP1A1 yields an IC50 of 84 μM (84,000 nM) [1], while inhibition of aminopyrine N‑demethylase (CYP2B1) in phenobarbitone‑treated rats produces an IC50 of 53 μM (53,000 nM) [1].

CYP Inhibition
Reported
CYP1A1 (MC): 5.00 μM
CYP1A1 (PB): 84 μM
CYP2B1 (PB): 53 μM
Baseline for metabolism-dependent assay design
Rat liver microsomes, varied induction
drug metabolism cytochrome P450 toxicology screening

Hydrogen Bonding Profile

4-Methyl-N-(3-methylbutyl)aniline has zero hydrogen bond donor atoms (HBD = 0) and one hydrogen bond acceptor atom (HBA = 1) [1]. In contrast, the positional isomer 4‑methyl‑N‑(3‑methylbutan‑2‑yl)aniline retains one HBD and one HBA [2], a difference that arises from secondary vs. tertiary amine substitution at the nitrogen.

H-Bond Donors
Class-level
Target: HBD 0, HBA 1
Isomer: HBD 1, HBA 1
Zero HBD supports passive permeability context
Structural analysis; secondary vs tertiary amine
molecular descriptors drug design permeability prediction

4-Methyl-N-(3-methylbutyl)aniline Applications


5-HT3A Receptor Pharmacology

With a documented IC50 of 25.0 nM against human 5-HT3A in HEK293 cells [1], this compound serves as a useful tool molecule for 5-HT3A receptor antagonist studies. Its potency, positioned between ultra‑potent clinical candidates (IC50 ~15 nM) and weaker research tool compounds (IC50 120‑840 nM) [2], makes it suitable for concentration‑response studies requiring intermediate antagonist activity without rapid receptor saturation.

Screening Library Building Block

The compound's logP of 1.7 [1] falls within the optimal range for drug‑like molecules (typically logP 1‑5), while its molecular weight of 177 g/mol and zero hydrogen bond donors [1] satisfy Lipinski's Rule of Five criteria. These properties, combined with its distinct 5‑HT3A antagonist activity [2], support its inclusion in focused screening libraries for serotonergic target discovery.

Organic Synthesis Intermediate

As a secondary aromatic amine with a branched isopentyl side chain and para-methyl substitution [1], this compound can serve as a versatile intermediate for further N‑functionalization reactions, including amide formation, sulfonamide synthesis, and coupling reactions relevant to pharmaceutical and agrochemical lead optimization programs .

CYP450 Interaction Reference

The characterized CYP450 inhibition profile across rat liver microsome preparations under different induction conditions (CYP1A1 IC50 = 5.00 μM under MC‑induction vs. 84 μM under PB‑induction; CYP2B1 IC50 = 53 μM) [1] provides a useful reference dataset for metabolism studies. This compound may serve as a control for assessing isoform‑specific CYP interactions in in vitro hepatic metabolism assays.

Application
Selection Property
Validation Focus
5-HT3A receptor antagonist research
Antagonist potency context
Concentration-response study design
Screening library building block
Property-based library selection
Lipophilicity and permeability review
Organic synthesis intermediate
Secondary amine reactivity
N-functionalization route verification
CYP450 interaction studies
Metabolic interaction context
Isoform-specific assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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